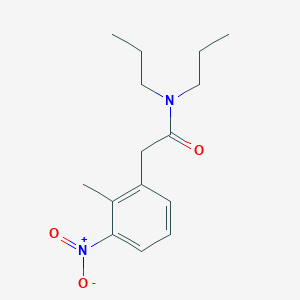

2-(2-Methyl-3-nitrophenyl)-N,N-dipropylacetamide

Descripción general

Descripción

2-(2-Methyl-3-nitrophenyl)-N,N-dipropylacetamide is an organic compound with a complex structure that includes a nitrophenyl group and a dipropylacetamide moiety

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2-Methyl-3-nitrophenyl)-N,N-dipropylacetamide typically involves the nitration of 2-methylphenylacetic acid followed by subsequent reactions to introduce the dipropylacetamide group. One common method involves the following steps:

Amidation: The nitrated product is then reacted with dipropylamine under appropriate conditions to form the final compound.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency of the production process.

Análisis De Reacciones Químicas

Types of Reactions

2-(2-Methyl-3-nitrophenyl)-N,N-dipropylacetamide undergoes various chemical reactions, including:

Reduction: The nitro group can be reduced to an amine using reducing agents such as hydrogen gas in the presence of a catalyst.

Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the nitro group.

Common Reagents and Conditions

Reduction: Common reducing agents include hydrogen gas with palladium on carbon (Pd/C) as a catalyst.

Substitution: Reagents such as sodium hydride (NaH) or potassium tert-butoxide (KOtBu) can be used for nucleophilic substitution reactions.

Major Products

Reduction: The major product of reduction is 2-(2-Methyl-3-aminophenyl)-N,N-dipropylacetamide.

Substitution: Depending on the nucleophile used, various substituted derivatives can be formed.

Aplicaciones Científicas De Investigación

2-(2-Methyl-3-nitrophenyl)-N,N-dipropylacetamide has several applications in scientific research:

Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

Medicine: Research is ongoing to explore its potential as a pharmaceutical agent, particularly in the development of new drugs.

Industry: It is used in the production of specialty chemicals and materials.

Mecanismo De Acción

The mechanism of action of 2-(2-Methyl-3-nitrophenyl)-N,N-dipropylacetamide involves its interaction with specific molecular targets. The nitro group can undergo bioreduction to form reactive intermediates that interact with cellular components, leading to various biological effects. The exact pathways and targets are still under investigation, but they may involve interactions with enzymes and receptors involved in cellular signaling .

Comparación Con Compuestos Similares

Similar Compounds

2-Methyl-3-nitrophenylacetic acid: A precursor in the synthesis of 2-(2-Methyl-3-nitrophenyl)-N,N-dipropylacetamide.

2-Methyl-3-nitrophenyl acetate: Another related compound with similar structural features.

Uniqueness

This compound is unique due to its specific combination of a nitrophenyl group and a dipropylacetamide moiety, which imparts distinct chemical and biological properties

Actividad Biológica

2-(2-Methyl-3-nitrophenyl)-N,N-dipropylacetamide is a synthetic compound with notable biological activities, particularly in pharmacology. Its unique structure, characterized by a dipropylacetamide moiety attached to a nitrophenyl group, contributes to its potential therapeutic applications. This article explores the compound's biological activity, mechanisms of action, and relevant research findings.

- Molecular Formula : C₁₅H₂₂N₂O₃

- Molecular Weight : Approximately 278.35 g/mol

- Appearance : Pale-yellow to yellow-brown solid

- Stability : Stable at room temperature

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets within cells. The nitro group in the compound can undergo bioreduction, leading to the formation of reactive intermediates that interact with cellular components. Although the precise pathways are still under investigation, it is believed that these interactions may involve enzymes and receptors associated with cellular signaling pathways.

Biological Activities

Research indicates that this compound exhibits several biological activities:

- Antimicrobial Activity : Preliminary studies suggest potential antimicrobial properties, although specific mechanisms and efficacy levels require further investigation.

- Anticancer Properties : The compound has been studied for its ability to inhibit cancer cell proliferation. In vitro studies have shown promising results in reducing tumor growth.

- Modulation of Calcium Signaling : The compound acts as an antagonist in NAADP-induced Ca²⁺ release, which plays a crucial role in various cellular processes. It has been shown to block T cell activation and proliferation in experimental autoimmune encephalomyelitis (EAE) models .

In Vitro Studies

In vitro experiments have demonstrated that this compound can significantly inhibit T cell proliferation. For instance, it was found to reduce the number of T MBP (myelin basic protein) cells in culture by approximately 50% when treated with the compound for 48 hours .

In Vivo Studies

In vivo studies using rat models of EAE have provided insights into the therapeutic potential of this compound:

- Efficacy in EAE Models : Animals treated with the compound exhibited a slower progression of clinical symptoms compared to controls, with significant reductions in both maximum symptom scores and body weight loss. The treatment also resulted in a marked decrease in autoimmune T cell infiltration into the central nervous system (CNS) .

- Mechanistic Insights : The compound's ability to inhibit NAADP/Ca²⁺ signaling pathways suggests it may be beneficial in treating conditions characterized by T cell-mediated inflammation, such as multiple sclerosis .

Comparative Analysis with Similar Compounds

| Compound Name | Structure | Biological Activity |

|---|---|---|

| 2-Methyl-3-nitrophenylacetic acid | Precursor | Antimicrobial |

| 2-Methyl-3-nitrophenyl acetate | Related compound | Anticancer |

| This compound | Dipropylacetamide + nitrophenyl | Antimicrobial, anticancer, calcium signaling modulation |

Propiedades

IUPAC Name |

2-(2-methyl-3-nitrophenyl)-N,N-dipropylacetamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H22N2O3/c1-4-9-16(10-5-2)15(18)11-13-7-6-8-14(12(13)3)17(19)20/h6-8H,4-5,9-11H2,1-3H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MNRNUPMXKFVATQ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCN(CCC)C(=O)CC1=C(C(=CC=C1)[N+](=O)[O-])C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H22N2O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

278.35 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Synthesis routes and methods III

Procedure details

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.